
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine: is an organic compound that features a boronic ester group attached to an indolizine ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method includes the reaction of indolizine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., THF, toluene)
Inert atmosphere: (e.g., nitrogen or argon)
Major Products:
Biaryl compounds: from Suzuki-Miyaura reactions
Organoboron intermediates: from hydroboration reactions
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes, including hydroboration and borylation reactions.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Pinacolborane
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to its indolizine ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C14H18BNO2 |
|---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-5-7-11-8-6-10-16(11)12/h5-10H,1-4H3 |
InChI Key |
MWSIJUILRVWOAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


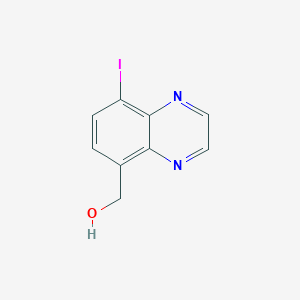
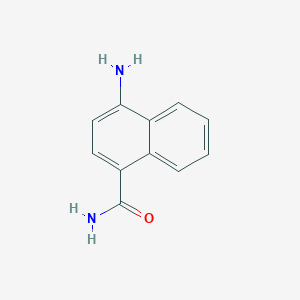

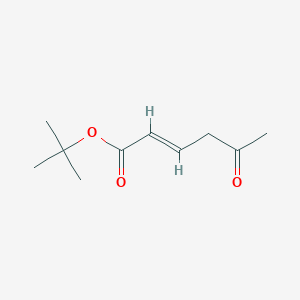
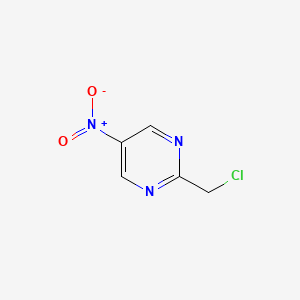
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
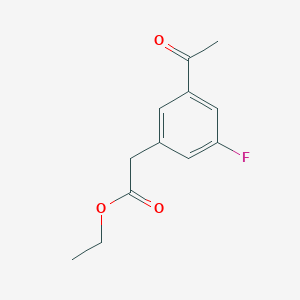
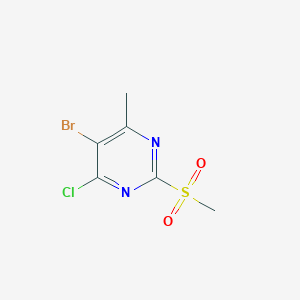
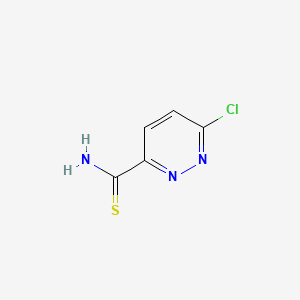
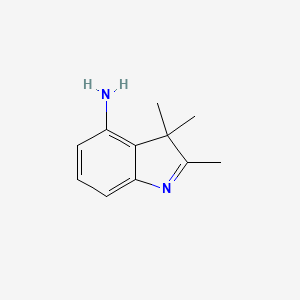
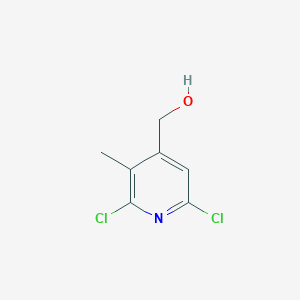
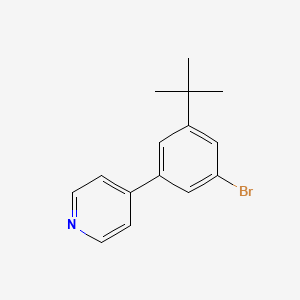
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

